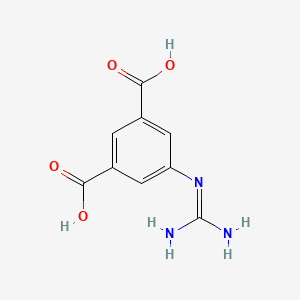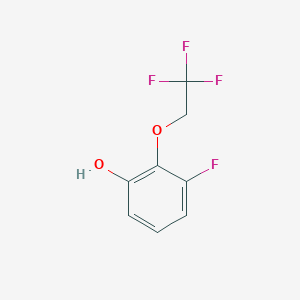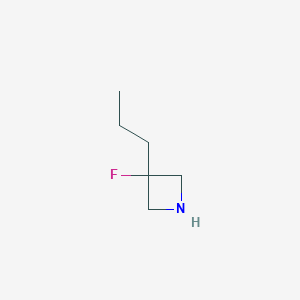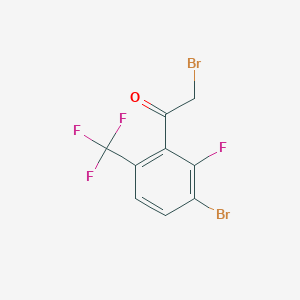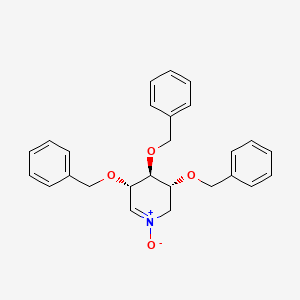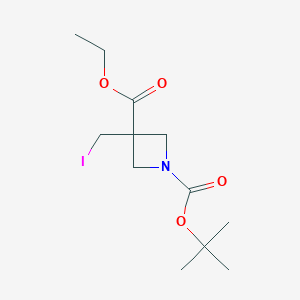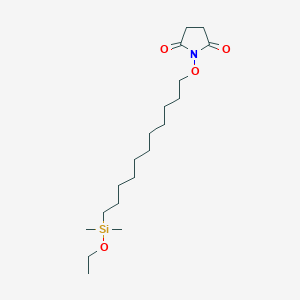
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms and the formation of the hydroxyl group. One common method is the fluorination of a suitable precursor, such as 3-hydroxy-1-phenyl-4-penten-1-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-phenyl-4-penten-1-one.
Reduction: Formation of 2,2-difluoro-3-hydroxy-1-phenyl-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
2,2-Difluoro-1-phenyl-4-penten-1-one:
3-Hydroxy-1-phenyl-4-penten-1-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
209474-41-9 |
|---|---|
分子式 |
C11H10F2O2 |
分子量 |
212.19 g/mol |
IUPAC名 |
2,2-difluoro-3-hydroxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h2-7,9,14H,1H2 |
InChIキー |
NIRNDRQFKVKZRZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


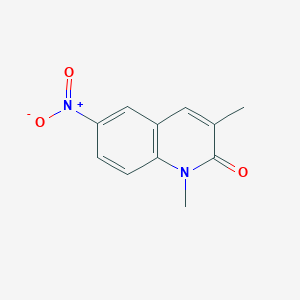
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

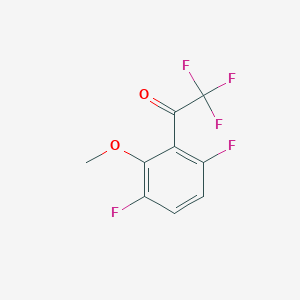
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
